Acridine-1-carboxylic acid Acridine-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 138024-65-4
VCID: VC14402653
InChI: InChI=1S/C14H9NO2/c16-14(17)10-5-3-7-13-11(10)8-9-4-1-2-6-12(9)15-13/h1-8H,(H,16,17)
SMILES:
Molecular Formula: C14H9NO2
Molecular Weight: 223.23 g/mol

Acridine-1-carboxylic acid

CAS No.: 138024-65-4

Cat. No.: VC14402653

Molecular Formula: C14H9NO2

Molecular Weight: 223.23 g/mol

* For research use only. Not for human or veterinary use.

Acridine-1-carboxylic acid - 138024-65-4

Specification

CAS No. 138024-65-4
Molecular Formula C14H9NO2
Molecular Weight 223.23 g/mol
IUPAC Name acridine-1-carboxylic acid
Standard InChI InChI=1S/C14H9NO2/c16-14(17)10-5-3-7-13-11(10)8-9-4-1-2-6-12(9)15-13/h1-8H,(H,16,17)
Standard InChI Key OOGYVVYCCYJADG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Acridine-1-carboxylic acid (C₁₄H₉NO₂) consists of a planar tricyclic aromatic system fused with a pyridine ring and a benzene ring, modified by a carboxylic acid group at the 1-position. The substitution pattern significantly influences its electronic properties: the electron-withdrawing carboxyl group reduces π-electron density at the acridine core, enhancing solubility in polar solvents compared to unsubstituted acridine . This structural feature also introduces hydrogen-bonding capabilities, which are critical for molecular recognition in biological and catalytic systems .

The compound’s absorption and fluorescence spectra are expected to differ from its 9-carboxylic acid isomer due to variations in conjugation pathways. For instance, 9-acridinecarboxylic acid exhibits a strong absorption band near 350 nm and fluorescence emission sensitive to solvent polarity . By analogy, the 1-carboxylic acid derivative may display redshifted absorption maxima due to altered electron distribution, though experimental confirmation remains pending.

Synthetic Methodologies

Oxidation-Based Synthesis

The most viable route to acridine-1-carboxylic acid likely involves oxidation of a methyl-substituted precursor, mirroring methods developed for 9-acridinecarboxylic acid. As detailed in patent CN111777556A, 9-methylacridine undergoes oxidation using tert-butyl hydroperoxide (TBHP) under microwave irradiation in the presence of vanadyl acetylacetonate (VO(acac)₂) as a catalyst . This method achieves high atom economy (≈85%) and avoids heavy metal contaminants. Adapting this protocol for the 1-isomer would require substituting 1-methylacridine as the starting material. Key steps include:

  • Batchwise Addition: Dividing the methylacridine precursor into three portions to control reaction exothermicity and improve yield.

  • Microwave-Assisted Heating: Enhancing reaction efficiency (200–350 W) to reduce time from hours to minutes .

  • Solvent Selection: Chloroform, optimal for stabilizing radical intermediates during oxidation .

Decarboxylative Homologation

Recent advances in C1 homologation, as reported by RSC publications, utilize acridine-derived photocatalysts to extend carboxylic acid chains . While this method targets substrate homologation, its radical-based mechanism—employing acridine/decatungstate dual catalysis—could inspire novel functionalization strategies for acridine-1-carboxylic acid itself .

Functional Applications

Catalytic and Synthetic Utility

Acridine derivatives serve as ligands and catalysts in organic transformations. The carboxylic acid group in acridine-1-carboxylic acid could act as a coordinating site for metal ions, enabling applications in:

  • Photoredox Catalysis: Facilitating electron transfer processes in radical reactions .

  • Acid-Base Catalysis: Participating in proton-coupled electron transfers (PCET) due to its tunable pKa .

Fluorescence and Sensing

Comparative studies on 9-acridinecarboxylic acid reveal pH-dependent fluorescence quenching, attributed to photoinduced electron transfer (PET) from the carboxylate group to the acridine core . Acridine-1-carboxylic acid may exhibit similar solvatochromic shifts, making it a candidate for environmental pH sensing or bioimaging.

Comparative Analysis of Acridine Derivatives

The table below contrasts key acridine derivatives, highlighting structural and functional distinctions:

CompoundSubstituent PositionKey PropertiesApplications
AcridineN/ABasic, mutagenicDye synthesis, antiseptics
9-Acridinecarboxylic Acid9-CO₂HFluorescent, pH-sensitiveSensors, catalysis
Acridine-1-carboxylic Acid1-CO₂HEnhanced solubility (predicted)Catalysis (hypothetical)
9-Aminoacridine9-NH₂Antibacterial, intercalatorAntimicrobial agents

Research Frontiers and Challenges

Spectroscopic Characterization

Experimental studies on acridine-1-carboxylic acid’s photophysics are urgently needed. Time-resolved fluorescence measurements could elucidate excited-state dynamics, while computational modeling (e.g., DFT) may predict absorption/emission profiles relative to the 9-isomer .

Synthetic Optimization

Current protocols for 9-acridinecarboxylic acid rely on TBHP and VO(acac)₂ . Adapting these to the 1-isomer requires addressing steric hindrance at the 1-position, which may necessitate alternative catalysts or solvents.

Biological Activity Screening

Although unstudied, the 1-carboxylic acid’s potential as a DNA intercalator or enzyme inhibitor warrants investigation, paralleling the bioactivity of other acridine derivatives.

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